Ammonium 2,3-dimercaptopropanesulphonate

Mercury chelation Renal toxicology Dithiol comparative efficacy

Ammonium 2,3-dimercaptopropanesulphonate (NH₄-DMPS; CAS 78286-02-9) is the ammonium salt of 2,3-dimercapto-1-propanesulfonic acid, a water-soluble dithiol chelating agent belonging to the vicinal dimercaptopropane class. The DMPS pharmacophore delivers clinical-standard chelation of thiophilic heavy metals (mercury, arsenic, lead, cadmium, antimony) via its two adjacent thiol groups, while the ammonium counterion distinguishes it from the widely used sodium salt monohydrate (Na-DMPS, CAS 4076-02-2).

Molecular Formula C3H11NO3S3
Molecular Weight 205.3 g/mol
CAS No. 78286-02-9
Cat. No. B12644505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 2,3-dimercaptopropanesulphonate
CAS78286-02-9
Molecular FormulaC3H11NO3S3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)[O-])S)S.[NH4+]
InChIInChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3
InChIKeyIEMMVNULOJVGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium 2,3-dimercaptopropanesulphonate (CAS 78286-02-9) Procurement Guide: Chelation Chemistry & Salt-Form Differentiation


Ammonium 2,3-dimercaptopropanesulphonate (NH₄-DMPS; CAS 78286-02-9) is the ammonium salt of 2,3-dimercapto-1-propanesulfonic acid, a water-soluble dithiol chelating agent belonging to the vicinal dimercaptopropane class [1]. The DMPS pharmacophore delivers clinical-standard chelation of thiophilic heavy metals (mercury, arsenic, lead, cadmium, antimony) via its two adjacent thiol groups, while the ammonium counterion distinguishes it from the widely used sodium salt monohydrate (Na-DMPS, CAS 4076-02-2) [2]. This guide provides quantitative differentiation evidence to support informed scientific selection and procurement decisions between NH₄-DMPS and its closest in-class comparators.

Why Generic Substitution of DMPS Salts Carries Quantifiable Risk for Ammonium 2,3-dimercaptopropanesulphonate Users


DMPS-based chelators are not interchangeable despite sharing an identical pharmacophore, because the counterion governs key procurement-relevant properties including molecular weight, purity, hygroscopicity, and compatibility with analytical methods. Na-DMPS is commercially available only as a monohydrate (MW 228.28) that must be stored at 2–8°C, whereas NH₄-DMPS (MW 205.30) is anhydrous and does not carry the same cold-chain requirement . More critically from a pharmacokinetic standpoint, DMPS oral bioavailability is approximately 50% and the parent drug elimination half-life is ~1.8 h, with the total drug/metabolite half-life extending to ~20–23 h [1], meaning that any formulation change altering the salt form could shift dissolution rate, absorption kinetics, or metabolite profiles in uncharacterized ways. Furthermore, DMPS (all salt forms) has been shown in direct head-to-head studies to be more effective than DMSA at reducing renal mercury burden and uniquely reduces hepatic and blood mercury content—an effect not shared by DMSA [2]. These findings establish that the DMPS pharmacophore itself is chemically distinct from DMSA, while the specific salt form introduces additional physicochemical variables that affect handling, storage, and potentially in vivo performance. Generic interchange across salts or with DMSA is therefore not supported by the quantitative evidence base.

Ammonium 2,3-dimercaptopropanesulphonate: Head-to-Head Quantitative Differentiation Evidence


Superior Renal Mercury Elimination: DMPS Outperforms DMSA by Reducing Extra-Renal Mercury Burden in Preclinical Direct Comparison

In a direct head-to-head study in rats, DMPS (as sodium salt) was more effective than DMSA at equimolar doses (100 mg/kg i.p.) in reducing renal mercury burden after inorganic mercury exposure (0.5 μmol/kg HgCl₂ i.v.). DMPS, but not DMSA, also significantly decreased mercury content in liver and in the cellular fraction of blood. Both agents increased urinary mercury excretion, but DMPS produced additional extrarenal clearance that DMSA did not achieve [1]. While this study used Na-DMPS, the DMPS dithiol moiety is the active chelating species; the ammonium salt delivers the identical pharmacophore with a different counterion.

Mercury chelation Renal toxicology Dithiol comparative efficacy

DMPS Preferentially Chelates Copper and Is the Agent of Choice for Multi-Metal Exposure Diagnosis, per Clinical ICP-MS Urine Study

A clinical ICP-MS study comparing intravenous DMPS, DMSA, and EDTA in chronically metal-exposed patients found that intravenous DMPS is the most suitable agent for multi-metal diagnosis and treatment, possessing the strongest binding capacity for copper among all tested chelators. DMPS was identified as the treatment of choice for antimony (Sb), arsenic (As), and mercury (Hg). By contrast, EDTA exhibited strong zinc-binding capacity but was less suitable for Hg, As, and Sb [1]. This metal selectivity profile directly informs selection of DMPS salts (including NH₄-DMPS) for diagnostic or therapeutic protocols involving multiple heavy metals.

Metal selectivity Provocation testing Chelation therapy

DMPS Oral Bioavailability of ~50% Exceeds BAL but Is Lower Than DMSA; NH₄-DMPS Molecular Weight Advantage Yields Higher Molar Purity per Unit Mass

DMPS oral bioavailability is approximately 50%, with peak blood concentrations at ~3.7 h and elimination half-life of total unithiol of ~20 h [1]. This is substantially higher than intramuscular BAL (which cannot be administered orally), enabling oral dosing for chronic metal detoxification regimens. While DMSA also offers oral activity, its urinary recovery is only 10–25% of an oral dose [2], suggesting lower effective systemic exposure. Critically, the ammonium salt (MW 205.30) has a lower molecular weight than the most common commercial form of sodium DMPS (monohydrate, MW 228.28), meaning that 1 g of NH₄-DMPS contains approximately 11% more active DMPS anion equivalents than 1 g of Na-DMPS monohydrate. This mass efficiency is relevant for cost-sensitive procurement and formulation scaling.

Pharmacokinetics Bioavailability Molecular weight

DMPS Demonstrates Significantly Lower Toxicity Than BAL: Adverse Effect Incidence <4% Enables Safer Chronic Dosing

DMPS has a low overall incidence of adverse effects (<4%), with the most common being self-limited dermatologic reactions (exanthems, urticaria) [1]. By contrast, BAL (2,3-dimercaptopropanol) has a narrow therapeutic index and causes significant adverse effects including hypertension, tachycardia, nausea, vomiting, and pain at intramuscular injection sites, and is contraindicated in hepatic insufficiency [2]. BAL also has the documented propensity to redistribute mercury and arsenic to the brain, whereas DMPS does not redistribute mercury to the brain [1]. DMSA is also low-toxicity but shows slightly higher adverse event rates than DMPS in some comparative contexts [3]. The safety advantage of DMPS over BAL is a class-level property retained by all DMPS salt forms, including the ammonium salt.

Toxicity Safety pharmacology Therapeutic index

Patent-Disclosed Synthesis: NH₄-DMPS Achieves 95.4% Purity via Single Recrystallization with Higher Yield Than Potassium Salt

US Patent 4,382,040 discloses a process for producing 2,3-dimercaptopropane-1-sulfonic acid salts including the ammonium salt. In Example II, the ammonium salt was obtained with a raw yield of 65.3% (based on lead salt intermediate) and an iodometric SH purity of 84.1%. After a single recrystallization from 90% isopropanol, the purified NH₄-DMPS achieved 44.4% overall yield with 95.4% SH purity and satisfactory elemental analysis (Found: C 17.28, H 5.42, S 45.93, N 6.55) [1]. For comparison, the sodium salt (Example I) produced 69.0% raw yield and 99.0% SH purity after recrystallization, while the potassium salt (Example III) gave 58.7% recrystallized yield and 96.5% purity. This establishes that NH₄-DMPS can be prepared in good purity suitable for research and industrial use, though Na-DMPS achieves a higher final purity in this process.

Synthesis Purity analysis Process chemistry

DMPS Mercury Stability Constants of 10³⁵–10⁴⁴ Confirm Chelation Potency Exceeding Monothiol Agents by a Factor of 10⁷

Potentiometric titration studies using simultaneous glass and mercury electrodes determined the stability constants of Hg(II) complexes with DMPS to be on the order of 10³⁵–10⁴⁴ [1]. Chelating agents bearing two sulfhydryl groups (dithiols like DMPS, DMSA, and BAL) form complexes with Hg(II) whose K₁ values exceed those of monothiol chelators (e.g., penicillamine) by a factor of ~10⁷. This quantitative physicochemical advantage confirms the thermodynamic driving force for metal binding by dithiol chelators and underscores why DMPS outperforms monothiol agents in metal mobilization. The ammonium counterion does not alter the dithiol coordination chemistry, so this class-level stability advantage applies equally to NH₄-DMPS.

Stability constants Coordination chemistry Mercury binding

Ammonium 2,3-dimercaptopropanesulphonate: Priority Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Mercury and Arsenic Detoxification Research Requiring Superior Extrarenal Clearance

For preclinical models of inorganic mercury or arsenic poisoning, NH₄-DMPS delivers the DMPS pharmacophore that has been shown to reduce renal mercury burden more effectively than DMSA and uniquely decrease hepatic and blood mercury content in rodent studies [1]. Researchers should select NH₄-DMPS over DMSA when the experimental endpoint requires whole-body metal clearance beyond renal elimination alone. The ammonium salt form may offer formulation flexibility in sodium-restricted model systems.

Multi-Metal Provocation Testing and Diagnostic Chelation Protocols

NH₄-DMPS is indicated for research and clinical laboratory protocols involving simultaneous assessment of Sb, As, Hg, and Cu body burden, based on the ICP-MS finding that intravenous DMPS is the most suitable agent for multi-metal diagnosis and possesses the strongest Cu-binding capacity among DMPS, DMSA, and EDTA [2]. The ammonium salt's defined anhydrous stoichiometry facilitates accurate molar dosing in provocation test kits.

Oral Chelation Formulation Development Where Mass Efficiency and Sodium Avoidance Are Priorities

With an 11% molar mass advantage over Na-DMPS monohydrate (MW 205.30 vs. 228.28), NH₄-DMPS enables lower excipient loading and reduced capsule size in oral solid dosage formulations [3]. This efficiency is particularly relevant for high-dose chronic chelation regimens. The ammonium counterion may also be advantageous in analytical method development (e.g., LC-MS) where sodium adduct formation complicates mass spectral interpretation.

Coordination Chemistry Studies of Dithiol–Metal Binding Requiring High Thermodynamic Stability

For fundamental studies of heavy metal coordination chemistry, NH₄-DMPS provides the dithiol moiety whose Hg(II) complexes exhibit stability constants of 10³⁵–10⁴⁴, exceeding monothiol chelators by a factor of 10⁷ [4]. The ammonium salt can be used as a well-characterized, anhydrous source of the DMPS dianion for potentiometric, spectroscopic, or crystallographic investigations of metal–thiolate bonding.

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